![molecular formula C18H20N4O3 B2543275 ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860651-19-0](/img/structure/B2543275.png)

ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

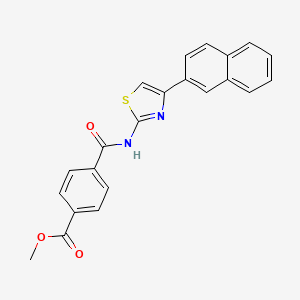

The compound ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The compound features a pyrazolopyridine core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyridine ring. Additionally, it has an ethyl ester group at the 5-position, a methyl group at the 3-position, and a 4-methoxybenzylamino substituent at the 4-position.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves the cyclocondensation of amino-substituted pyran or pyridine carboxylates with various reagents. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . Although the specific synthesis of ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of nitrogen atoms in the heterocyclic core, which can influence the electronic properties and reactivity of the molecule. The substitution pattern on the core, such as the methoxybenzylamino group, can further modify the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can participate in various chemical reactions due to the presence of reactive sites such as amino groups and ester functionalities. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can be converted into different pyrazolopyridine derivatives through reactions with dicarbonyl compounds . Similarly, the compound may undergo nucleophilic substitution reactions at the amino group or ester hydrolysis, leading to the formation of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen can affect the compound's polarity, solubility, and hydrogen bonding capacity. The ester group in the compound is likely to contribute to its lipophilicity, which can be important for its pharmacokinetic properties. The methoxy group may also influence the molecule's electronic distribution and steric hindrance, affecting its reactivity and binding to biological targets .

Scientific Research Applications

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been involved in the facile and novel synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. These compounds are prepared via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showing utility in creating new N-fused heterocycle products with good yields (Ghaedi et al., 2015).

Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, closely related to the compound , undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their equivalents to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are then converted to their 1-unsubstituted analogs, illustrating a method for constructing pyrazolo[3,4-b]pyridine derivatives (Lebedˈ et al., 2012).

Development of Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, were characterized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs, and most exhibited good to excellent antimicrobial activity, highlighting the potential medical applications of these compounds (Hafez et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Anti-tumor Agents

An efficient synthesis method of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined, leading to a series of pyrazolo[3,4-d]pyrimidine and related derivatives. These compounds were investigated for their anti-tumor effects on various cancer cell lines, providing insights into their potential as anti-tumor agents (Nassar et al., 2015).

Mechanism of Action

Indole derivatives

This compound is an indole derivative . Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Benzylic compounds

The compound has a benzylic position, which is a carbon atom adjacent to a benzene ring . Reactions at the benzylic position are common in organic chemistry and biochemistry, and they can lead to various transformations .

properties

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-25-18(23)14-10-20-17-15(11(2)21-22-17)16(14)19-9-12-5-7-13(24-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLYKMXHFGPGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(NN=C2N=C1)C)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![methyl 4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2543201.png)

![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)